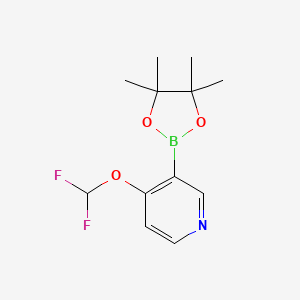

4-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

4-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative with the molecular formula C₁₂H₁₆BF₂NO₃ and a molecular weight of 271.07 g/mol. The compound features a pyridine core substituted with a difluoromethoxy group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 4-position. This structure is critical in Suzuki-Miyaura cross-coupling reactions, where the boronate group acts as a key reactive site for forming carbon-carbon bonds.

Properties

Molecular Formula |

C12H16BF2NO3 |

|---|---|

Molecular Weight |

271.07 g/mol |

IUPAC Name |

4-(difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-7-16-6-5-9(8)17-10(14)15/h5-7,10H,1-4H3 |

InChI Key |

MWJRWGZSYQFGDI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Difluoromethoxy)pyridine and bis(pinacolato)diboron.

Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. A palladium catalyst, such as Pd(dppf)Cl2, is often used to facilitate the coupling reaction.

Procedure: The starting materials are combined in a suitable solvent, such as tetrahydrofuran (THF), and heated to the desired temperature, typically around 80-100°C. The reaction mixture is stirred for several hours until the desired product is formed.

Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the boronate ester group to other functional groups.

Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

4-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: It is used in the production of advanced materials and as a building block in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires refrigeration at 2–8°C for stability .

- Hazard Profile : Classified with GHS warnings for skin irritation (H315), eye irritation (H319), respiratory irritation (H335), and acute toxicity (H302) .

Structural and Functional Differences

The compound’s uniqueness lies in its difluoromethoxy substituent , which distinguishes it from other pyridine-based boronic esters. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Selected Pyridine Boronic Esters

Biological Activity

The compound 4-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 181219-01-2) is a member of the pyridine and dioxaborolane family. Its unique structure combines a pyridine ring with a dioxaborolane moiety, which has implications for its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula for this compound is , with a molecular weight of 271.07 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BF₂O₃ |

| Molecular Weight | 271.07 g/mol |

| CAS Number | 181219-01-2 |

| IUPAC Name | This compound |

Physical Properties

The compound exhibits moderate solubility in organic solvents and is typically stored under inert conditions to prevent degradation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- IKZF Proteins Modulation : Recent studies have indicated that compounds similar to this pyridine derivative exhibit degrader activity against IKAROS Family Zinc Finger proteins (IKZF1 and IKZF2). These proteins are crucial in regulating immune responses and have been implicated in various cancers .

- Antitumor Activity : The compound has shown potential in inhibiting tumor growth through pathways involving cell cycle regulation and apoptosis induction. It selectively targets cancer cells while sparing normal cells .

Study 1: Anticancer Efficacy

In a preclinical study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Study 2: Immune Modulation

Another study focused on the immunomodulatory effects of this compound on T regulatory cells (Tregs). The findings suggested that treatment with the compound resulted in enhanced FoxP3 expression and improved suppressive function of Tregs in vitro . This has implications for autoimmune diseases where Treg dysfunction is a factor.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Difluoromethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. Key steps include:

- Borylation : Reaction of halogenated pyridine precursors (e.g., 3-bromo-4-difluoromethoxypyridine) with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in solvents like THF or DMF. Reaction temperatures range from 80–100°C for 12–24 hours .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance boron reactivity and prevent hydrolysis of the dioxaborolane group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., from ethanol) ensures >95% purity .

Q. How do reaction conditions influence the stability of the dioxaborolane group during synthesis?

The dioxaborolane group is sensitive to moisture and oxygen. Best practices include:

Q. What analytical methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR confirm pyridine and difluoromethoxy substituents; ¹¹B NMR verifies boronate integrity (δ ~30 ppm for dioxaborolane) .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₁₄H₁₇BF₂NO₃: calc. 316.12 g/mol) .

- HPLC/GC : Purity assessment (>97%) with C18 columns or GC-MS using non-polar phases .

Advanced Research Questions

Q. How does the difluoromethoxy group modulate reactivity in cross-coupling reactions?

The difluoromethoxy (-OCF₂H) group:

- Electron-withdrawing effect : Enhances electrophilicity of the pyridine ring, accelerating Suzuki couplings with aryl halides .

- Steric hindrance : Fluorine atoms may reduce steric bulk compared to -OCH₃, improving accessibility for Pd catalysts .

- Stability : Fluorination reduces metabolic degradation in bioactive analogs .

Q. What strategies resolve contradictions in reported yields for boronate-forming reactions?

Discrepancies arise from:

Q. How can computational modeling predict regioselectivity in subsequent functionalization?

Q. How to mitigate hazards associated with fluorinated intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.